2-{[(4-aminophenyl)carbonyl]amino}-N-phenyl-1,3-benzothiazole-6-carboxamide
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Overview
Description
2-[(4-AMINOBENZOYL)AMINO]-N~6~-PHENYL-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its benzothiazole core, which is known for its biological activity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 2-[(4-AMINOBENZOYL)AMINO]-N~6~-PHENYL-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE typically involves multistep reactions starting from commercially available substrates. One common method includes the acylation of 2-amino-6-nitrobenzothiazole, followed by reduction and subsequent substitution reactions . Industrial production methods often employ green chemistry principles, such as one-pot multicomponent reactions under microwave irradiation, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or tin(II) chloride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions. The major products formed depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
2-[(4-AMINOBENZOYL)AMINO]-N~6~-PHENYL-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It often inhibits or activates these targets, leading to a cascade of biochemical reactions. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as 2-aminobenzothiazole and its various substituted forms. What sets 2-[(4-AMINOBENZOYL)AMINO]-N~6~-PHENYL-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H16N4O2S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[(4-aminobenzoyl)amino]-N-phenyl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H16N4O2S/c22-15-9-6-13(7-10-15)19(26)25-21-24-17-11-8-14(12-18(17)28-21)20(27)23-16-4-2-1-3-5-16/h1-12H,22H2,(H,23,27)(H,24,25,26) |
InChI Key |
CTWHZAKHFYBEQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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